molecular formula C16H25N3O4S B2651033 (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1353996-78-7

(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2651033
CAS RN: 1353996-78-7
M. Wt: 355.45
InChI Key: ZTYVQHQQSSPUSZ-NSHDSACASA-N
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Description

  • Appearance : Fresh yellow needle-like crystals .

Synthesis Analysis

The synthesis of this compound involves the esterification of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with tert-butyl alcohol. The resulting product is a pyrrolidine derivative with an ethoxy-methylthio-pyrimidinyl moiety .


Molecular Structure Analysis

The molecular structure consists of a pyrrolidine ring attached to a tert-butyl ester group. The ethoxy-methylthio-pyrimidinyl substituent is linked to the pyrrolidine ring, conferring specific pharmacological properties .


Chemical Reactions Analysis

(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. These reactions can impact its stability and bioavailability .


Physical And Chemical Properties Analysis

  • Density : 1.104 g/cm³ (predicted)

Safety and Hazards

  • Precautionary Statements : Handle with care; avoid inhalation, skin, and eye contact; store in a dark, sealed, dry place at room temperature

Future Directions

  • Exploring its impact on growth, reproduction, and disease resistance in livestock and poultry

properties

IUPAC Name

tert-butyl (3S)-3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-6-21-12-9-13(18-14(17-12)24-5)22-11-7-8-19(10-11)15(20)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYVQHQQSSPUSZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=NC(=N1)SC)O[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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